rac-Fluvastatin Methyl Ester (mixture of diastereomers)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

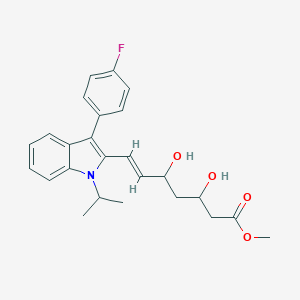

Methyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate is a complex organic compound that features a fluorophenyl group, an indole moiety, and a heptenoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-Fluvastatin Methyl Ester (mixture of diastereomers) typically involves multiple steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated indole.

Esterification: The final step involves the esterification of the heptenoic acid with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and Suzuki coupling, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, to form ketones or aldehydes.

Reduction: Reduction reactions can target the double bond in the heptenoate chain, converting it to a single bond.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or sulfuric acid.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Saturated heptanoate ester.

Substitution: Various substituted derivatives of the fluorophenyl group.

Wissenschaftliche Forschungsanwendungen

Methyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate has several applications in scientific research:

Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

Organic Synthesis: The compound’s complex structure makes it a valuable intermediate in the synthesis of other organic molecules.

Biological Studies: It can be used in studies investigating the biological activity of indole derivatives.

Wirkmechanismus

The mechanism of action of rac-Fluvastatin Methyl Ester (mixture of diastereomers) involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with serotonin receptors, while the fluorophenyl group can enhance binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl (E)-7-[3-(4-chlorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate

- Methyl (E)-7-[3-(4-bromophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate

Uniqueness

The presence of the fluorophenyl group in rac-Fluvastatin Methyl Ester (mixture of diastereomers) distinguishes it from its chlorinated and brominated analogs. Fluorine atoms can significantly alter the compound’s electronic properties, potentially enhancing its biological activity and stability.

Biologische Aktivität

Rac-Fluvastatin Methyl Ester, a mixture of diastereomers, is an important compound in the statin class of drugs, primarily known for its role as an HMG-CoA reductase inhibitor. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant case studies.

Overview of Rac-Fluvastatin Methyl Ester

Rac-Fluvastatin Methyl Ester is derived from fluvastatin, a statin used primarily for lowering cholesterol levels and preventing cardiovascular diseases. The compound exhibits significant biological activity through its inhibition of HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway. This inhibition leads to decreased levels of low-density lipoprotein (LDL) cholesterol in the bloodstream.

The primary mechanism through which rac-fluvastatin methyl ester exerts its effects is via the inhibition of protein geranylgeranylation. This process is crucial for the function of small GTPases, which play significant roles in various cellular signaling pathways. Research indicates that fluvastatin inhibits the secretion of von Willebrand factor (vWF) from endothelial cells (HUVECs) in response to secretagogues such as thrombin and histamine. This inhibition can be reversed by the addition of geranylgeranyl pyrophosphate (GGPP), confirming that the action is related to geranylgeranylation pathways .

Biological Activity Data

The biological activity of rac-fluvastatin methyl ester has been characterized through various studies. Below is a summary table highlighting key findings from research studies on its effects:

Case Studies

Several case studies have highlighted the clinical relevance and pleiotropic effects of statins, including rac-fluvastatin methyl ester:

- Breast Cancer : A study indicated that fluvastatin decreased breast tumor proliferation and increased apoptosis in patients diagnosed with breast cancer. This suggests potential therapeutic applications beyond cholesterol management .

- Cardiovascular Outcomes : In clinical trials assessing perioperative risk reduction, statins were shown to have anti-inflammatory effects, which may contribute to improved outcomes in cardiac surgery patients .

- Combination Therapies : Fluvastatin has been investigated in combination with other agents for enhancing therapeutic efficacy against tumors. For instance, it was noted to improve apoptosis rates in prostate cancer cells when used alongside standard treatments .

Research Findings

Research has consistently demonstrated that rac-fluvastatin methyl ester retains similar biological activities as its parent compound. Key findings include:

- Inhibition of vWF Secretion : Fluvastatin's ability to inhibit vWF secretion from endothelial cells is significant for understanding its cardiovascular protective effects .

- Cholesterol-Lowering Effects : The compound effectively lowers LDL cholesterol levels, contributing to its primary use in managing dyslipidemia and reducing cardiovascular risk.

- Antitumor Properties : Emerging evidence suggests that statins may have direct antitumor effects, potentially making them useful adjuncts in cancer therapy .

Eigenschaften

IUPAC Name |

methyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28FNO4/c1-16(2)27-22-7-5-4-6-21(22)25(17-8-10-18(26)11-9-17)23(27)13-12-19(28)14-20(29)15-24(30)31-3/h4-13,16,19-20,28-29H,14-15H2,1-3H3/b13-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCZYIUKFAQNLG-OUKQBFOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC)O)O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(CC(CC(=O)OC)O)O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.